Cyclobutane-1,1-dicarbonitrile

Description

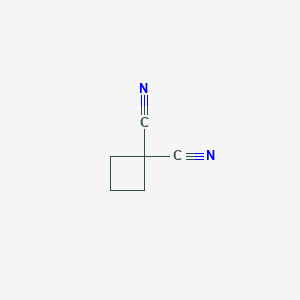

Structure

3D Structure

Properties

IUPAC Name |

cyclobutane-1,1-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c7-4-6(5-8)2-1-3-6/h1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIIZKKTTLNFRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565318 | |

| Record name | Cyclobutane-1,1-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110220-15-0 | |

| Record name | Cyclobutane-1,1-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Aspects of Cyclobutane 1,1 Dicarbonitrile Research

Significance in Modern Organic Synthesis

The significance of Cyclobutane-1,1-dicarbonitrile in modern organic synthesis appears to be more theoretical than practically established in a large body of work. The presence of the dinitrile groups on a single carbon atom makes it a precursor to other functional groups. For instance, the nitrile groups can potentially be hydrolyzed to form cyclobutane-1,1-dicarboxylic acid or reduced to the corresponding diamine. These transformations would provide access to other important cyclobutane (B1203170) derivatives.

In comparative studies with analogous structures, it has been noted that this compound exhibits lower reactivity in certain annulation reactions compared to its more strained cyclopropane (B1198618) counterpart. This is attributed to the reduced ring strain in the four-membered ring system. While detailed studies on its use as a versatile building block are scarce, its structure has been included in complex molecules synthesized through photocycloaddition reactions. rsc.org

Relevance to Advanced Materials Chemistry

The application of this compound in advanced materials chemistry is an area with some patented but not extensively published research. The compound has been listed as a component in patents related to electrolytes for secondary batteries and in photosensitive compositions. google.comgoogle.com The nitrile groups can contribute to the polarity and coordination properties of materials, which is a desirable characteristic for electrolyte solvents and polymer matrices.

The incorporation of gem-dicyanocyclobutane moieties into polymers has been explored as a strategy for developing materials with potential piezoelectric properties. While these studies did not specifically use the unsubstituted this compound, they highlight the potential of this functional group in the design of advanced materials. dtic.mil The thermal stability and electronic properties imparted by the dinitrile groups are of interest in this context.

Contemporary Challenges and Opportunities in Cyclobutane Ring Systems

The study of cyclobutane ring systems, in general, presents both challenges and opportunities. The inherent ring strain of cyclobutanes influences their reactivity and conformational behavior. solubilityofthings.com For this compound, a key challenge is the limited availability of dedicated synthetic and reactivity studies, which hinders its broader application.

The opportunity for this compound lies in its potential as a rigid scaffold. The four-membered ring can impart conformational restriction, a property often sought in medicinal chemistry and materials science. The geminal dinitrile groups offer a unique electronic environment and a handle for further chemical modifications. Future research could focus on exploring the reactivity of the C-C bonds of the cyclobutane ring, activated by the electron-withdrawing nitrile groups, or on developing new polymerization strategies involving this monomer. A deeper understanding of the structural and electronic properties through computational and experimental studies would be beneficial for unlocking the full potential of this compound. acs.org

Synthetic Methodologies and Advanced Strategies for Cyclobutane 1,1 Dicarbonitrile

Established Synthetic Routes to Cyclobutane (B1203170) Scaffolds

The formation of the cyclobutane core can be achieved through several well-established synthetic methodologies. These include cycloaddition reactions, ring contractions, and the modification of pre-existing cyclobutane derivatives.

[2+2] Cycloaddition Reactions to Form Cyclobutane Rings

[2+2] cycloaddition reactions are a direct and atom-economical method for the construction of four-membered rings. These reactions involve the combination of two two-electron components, typically two alkene units or an alkene and a ketene, to form a cyclobutane ring. The feasibility and outcome of these reactions are often governed by photochemical or catalytic conditions.

Photochemical [2+2] cycloadditions are a powerful tool in organic synthesis for accessing cyclobutane structures that are often difficult to obtain through thermal methods. aklectures.comstackexchange.com These reactions are typically initiated by the photoexcitation of one of the alkene components to a higher energy state, which then reacts with a ground-state alkene in a concerted or stepwise fashion to form the cyclobutane ring. aklectures.com

While the photochemical [2+2] cycloaddition is a general strategy for cyclobutane synthesis, its specific application to form cyclobutane-1,1-dicarbonitrile would likely involve the reaction of ethylene (B1197577) with an alkene bearing two cyano groups on the same carbon, such as vinylidene cyanide. The success of such a reaction would depend on the relative energies of the frontier molecular orbitals of the reacting partners upon photoexcitation.

Transition metal catalysis has emerged as a versatile approach for promoting [2+2] cycloaddition reactions under milder conditions than typically required for thermal processes. nih.gov Various transition metals, including rhodium and nickel, have been shown to catalyze the cycloaddition of alkenes, allenes, and other unsaturated systems. nih.govsioc-journal.cnresearchgate.net These catalyzed reactions can offer high levels of regio- and stereoselectivity.

For the synthesis of this compound, a metal-catalyzed [2+2] cycloaddition could theoretically be envisioned between ethylene and a suitable two-carbon component bearing the gem-dinitrile functionality. The catalyst would play a crucial role in coordinating the reactants and lowering the activation energy for the ring formation. While this remains a plausible synthetic strategy, specific examples for the direct synthesis of this compound via this method are not extensively documented in the literature.

Ring Contraction from Larger Heterocyclic Systems (e.g., pyrrolidines)

Ring contraction reactions provide an alternative pathway to cyclobutane derivatives from more readily available five-membered heterocyclic systems, such as pyrrolidines. This synthetic strategy involves the extrusion of an atom or a small molecule from the larger ring, leading to the formation of a four-membered ring.

Recent studies have demonstrated the stereoselective synthesis of multisubstituted cyclobutanes through the contraction of pyrrolidines. This transformation can be mediated by nitrogen extrusion from a 1,1-diazene intermediate derived from the pyrrolidine (B122466). While this method has been successfully applied to the synthesis of various complex cyclobutane structures, its specific application to produce this compound would necessitate a suitably substituted pyrrolidine precursor.

Preparation from Precursor Cyclobutane Derivatives

A common and effective strategy for the synthesis of this compound involves the construction of the cyclobutane ring first, followed by the introduction or modification of functional groups on the pre-existing scaffold.

One of the most established methods for the synthesis of this compound is the alkylation of an active methylene (B1212753) compound, such as malononitrile (B47326), with a 1,3-dihalopropane. rsc.orgresearchgate.net This reaction proceeds via a double nucleophilic substitution, where the carbanion generated from malononitrile displaces the two halide leaving groups to form the cyclobutane ring.

Phase-transfer catalysis (PTC) has been shown to be particularly effective for this transformation, often providing good yields without the need for a solvent. rsc.orgresearchgate.net The phase-transfer catalyst facilitates the transfer of the malononitrile anion from the solid or aqueous phase to the organic phase where the reaction with the dihalide occurs.

Another potential route to this compound via functional group interconversion is the dehydration of cyclobutane-1,1-dicarboxamide. orgsyn.org This reaction would involve treating the diamide (B1670390) with a suitable dehydrating agent, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or a modern reagent like 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC), to convert the two amide functionalities into nitrile groups. tcichemicals.comlibretexts.org The starting material, cyclobutane-1,1-dicarboxamide, is a known compound. sigmaaldrich.comsigmaaldrich.com

Table 1: Synthetic Routes to this compound

| Method | Starting Materials | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Alkylation | 1,3-Dihalopropane, Malononitrile | Base, Phase-Transfer Catalyst | rsc.orgresearchgate.net |

| Dehydration | Cyclobutane-1,1-dicarboxamide | Dehydrating Agent (e.g., P₂O₅, SOCl₂) | tcichemicals.comlibretexts.org |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethylene |

| Vinylidene cyanide |

| Pyrrolidine |

| 1,1-Diazene |

| 1,3-Dihalopropane |

| Malononitrile |

| Cyclobutane-1,1-dicarboxamide |

| Phosphorus pentoxide |

| Thionyl chloride |

| 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) |

| Rhodium |

Direct Alkylation Approaches

Direct alkylation offers a straightforward route to this compound. This typically involves the reaction of a malononitrile anion with a suitable 1,3-dihalopropane. The strong base required to deprotonate malononitrile generates a nucleophile that subsequently attacks the electrophilic carbons of the dihalopropane in a double substitution reaction to form the cyclobutane ring.

One common approach involves the reaction of malononitrile with an α,ω-dihalogenoalkane. rsc.org For instance, reacting malononitrile with 1,3-dibromopropane (B121459) in the presence of a base can yield this compound. The efficiency of this reaction can be influenced by the choice of base, solvent, and reaction conditions. While effective, direct N-alkylation methods can sometimes suffer from issues of selectivity, potentially leading to the formation of byproducts. acs.org

Synthetic Approaches to Dinitrile Functionality on Cyclobutanes

An alternative strategy for synthesizing this compound involves the conversion of pre-existing cyclobutane structures bearing other functional groups, such as dicarboxylic acids.

Cyclobutane-1,1-dicarboxylic acid serves as a versatile precursor for the synthesis of this compound. orgsyn.orgcaltech.edu This dicarboxylic acid can be prepared through methods like the hydrolysis of its corresponding diethyl ester or the hydrolysis of 1-cyano-1-carboxycyclobutane. orgsyn.org The presence of two carboxylic acid groups on the cyclobutane ring allows for a variety of chemical transformations. cymitquimica.comsolubilityofthings.com

The synthesis of the dinitrile can proceed through intermediates like nitrile-esters. For example, 1-cyano-1-carboxycyclobutane can be prepared and subsequently converted to the dinitrile. orgsyn.org The hydrolysis of nitriles is a well-established chemical transformation that can proceed under acidic or basic conditions to yield carboxylic acids. wikipedia.orgopenstax.org This process involves the nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, leading to the formation of a carboxamide intermediate, which is then further hydrolyzed to the carboxylic acid. wikipedia.orgopenstax.org

Table 1: Hydrolysis of Nitrile-Esters

| Starting Material | Reagents | Product | Reference |

| Ethyl 1,1-cyclobutanedicarboxylate | Potassium hydroxide, ethanol, then hydrochloric acid | 1,1-Cyclobutanedicarboxylic acid | orgsyn.org |

| 1-Cyano-1-carboxycyclobutane | Hydrolysis | Cyclobutanecarboxylic acid (after decarboxylation) | orgsyn.org |

| Nitriles (general) | Acid or base | Carboxylic acids | wikipedia.orgopenstax.org |

A common and effective method for converting carboxylic acids to nitriles is through the formation of a primary amide followed by dehydration. cymitquimica.comsolubilityofthings.com 1,1-Cyclobutanedicarboxylic acid can be converted to the corresponding diamide, which is then subjected to dehydration to yield this compound. The conversion of amides to nitriles typically requires a dehydrating agent. masterorganicchemistry.com

Electrochemical methods have also been explored for the dehydration of dicarboxylic acids to their cyclic anhydrides, which can be valuable intermediates in organic synthesis. kit.eduresearchgate.net

Table 2: Amidation and Dehydration

| Starting Material | Intermediate | Final Product | Reference |

| 1,1-Cyclobutanedicarboxylic acid | 1,1-Cyclobutanedicarboxamide | This compound | cymitquimica.comsolubilityofthings.com |

| Dicarboxylic acids | Cyclic anhydrides | Amides (via acylation of amines) | kit.eduresearchgate.net |

Phase-transfer catalysis (PTC) has emerged as a powerful technique for the synthesis of this compound, often providing good yields. rsc.orgrsc.org This method facilitates the reaction between reactants in different phases, typically an aqueous phase containing one reactant and an organic phase containing the other. The phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, transports one reactant across the phase boundary to react with the other.

The synthesis of cycloalkane-1,1-dicarbonitriles has been achieved by reacting malononitrile with α,ω-dihalogenoalkanes under phase-transfer conditions, even in the absence of a solvent. rsc.org This solvent-free approach offers environmental and practical advantages. The use of ultrasonication in conjunction with a multi-site phase-transfer catalyst has also been shown to enhance the kinetics of similar cyclization reactions. ajgreenchem.com

Table 3: Phase Transfer Catalysis in Dinitrile Synthesis

| Reactants | Catalyst Type | Key Feature | Reference |

| Malononitrile, α,ω-dihalogenoalkanes | Phase-transfer catalyst | Solvent-free conditions | rsc.org |

| 1,3-diols | Phase-transfer catalyst | Good yields for cyclobutane skeleton | rsc.org |

| Indene-1,3-dione, 1,3-dibromopropane | Multi-site phase-transfer catalyst | Enhanced kinetics with ultrasonication | ajgreenchem.com |

Conversion from Cyclobutane Dicarboxylic Acid Analogues

Emerging and Stereoselective Synthetic Techniques

The development of stereoselective methods for the synthesis of cyclobutane derivatives is an active area of research, driven by the need for enantiomerically pure compounds in various applications. nih.govresearchgate.netnih.gov While direct stereoselective syntheses of this compound are not extensively documented in the provided results, general advancements in stereoselective cyclobutane synthesis are noteworthy.

Recent progress includes photoredox organocatalysis for asymmetric synthesis and palladium-catalyzed ring-opening/isomerization of densely substituted cyclopropanols. nih.govfrontiersin.org Furthermore, the stereoselective synthesis of cyclobutanes from pyrrolidines via iodonitrene chemistry has been reported. nih.gov These emerging techniques hold promise for the future development of stereocontrolled routes to this compound and its derivatives. The synthesis of cyclobutane-containing building blocks from biorenewable sources using photoenergy is also a significant advancement. nih.gov

Stereospecific Formation of Substituted Cyclobutanes

The controlled synthesis of cyclobutanes with specific stereochemistry is a significant challenge in organic chemistry due to the inherent strain of the four-membered ring. Advanced strategies have been developed to address this, enabling the creation of multi-substituted cyclobutane derivatives with high stereoselectivity. One such promising method is the contractive synthesis of cyclobutanes from readily available pyrrolidines.

Recent research has demonstrated a novel and highly stereoselective synthesis of substituted cyclobutane derivatives from pyrrolidines using iodonitrene chemistry. nih.gov This method facilitates a ring contraction mediated by a nitrogen extrusion process, proceeding through a radical pathway to yield the desired cyclobutane product. nih.govacs.org The process is initiated by treating a pyrrolidine substrate with an in-situ generated iodonitrene species, leading to electrophilic amination and the formation of a reactive 1,1-diazene intermediate. acs.org This intermediate then undergoes nitrogen extrusion to form a 1,4-biradical, which rapidly cyclizes to create the C-C bond, affording the cyclobutane. nih.govacs.org

A key feature of this methodology is its high degree of stereospecificity. The rapid C-C bond formation from the thermally generated singlet 1,4-biradical results in a stereoretentive cyclization. nih.govacs.org This means the stereochemistry of the substituents on the original pyrrolidine ring is preserved in the final cyclobutane product. Studies have shown that for numerous substrates, only one diastereomer was observed, indicating excellent stereocontrol. acs.org

The mechanism has been further elucidated by density functional theory (DFT) calculations, which support the formation of a 1,4-biradical intermediate. researchgate.net These studies indicate that the rate-determining step is the release of N₂ from the 1,1-diazene to form an open-shell singlet 1,4-biradical, the collapse of which is barrierless, explaining the formation of the stereoretentive product. researchgate.net

The versatility of this method has been demonstrated through the successful synthesis of various complex structures, including challenging unsymmetrical spirocyclobutanes. nih.govacs.org For instance, the methodology allows for the connection of bioactive structures with a cyclobutane to form spirocycles, which is valuable for exploring new biochemical spaces. acs.org

| Starting Pyrrolidine Substrate | Resulting Cyclobutane Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Pyrrolidine with β-diester group | Cyclobutane 27 | 40% | >20:1 |

| Pyrrolidine with β-diester and β-methyl group | Cyclobutane 28 | 76% | |

| Spiro-pyrrolidine | Spirocyclobutane 30 | 65% | |

| Optically pure spirooxindole-pyrrolidine (43) | Spirooxindole-cyclobutane (44) | 46% |

Green Chemistry Approaches (e.g., utilizing photoenergy from biorenewable feedstocks)

In line with the principles of green chemistry, recent research has focused on developing synthetic routes to cyclobutane derivatives that utilize renewable resources and environmentally benign energy sources. A notable advancement is the synthesis of cyclobutane-containing building blocks from biorenewable feedstocks using photoenergy. nih.gov

One prominent example is the synthesis of a novel cyclobutane-containing diacid building block (CBDA-3) from sorbic acid, which is derivable from biomass. nih.govnih.gov This process employs a clean and efficient [2+2] photocycloaddition reaction. nih.gov The photoreaction can be conducted using commercially available germicidal lamps, which are an energy-efficient, cost-effective, and operator-friendly form of UV light (ECO-UV). nih.govnih.gov This approach avoids the need for harsh reagents or catalysts often associated with traditional organic synthesis.

The synthesis begins with the reaction of sorbic acid and ethylenediamine (B42938) to form a salt, which then undergoes the [2+2] photocycloaddition. The reaction progress can be monitored by ¹H-NMR, showing the disappearance of peaks corresponding to the C=C bond of sorbic acid and the appearance of new peaks indicating the formation of the cyclobutane ring. nih.gov After the reaction is complete, the resulting diacid, CBDA-3, is isolated through extraction. nih.gov This biorenewable diacid shows excellent thermal stability and possesses a unique semi-rigid character, making it a promising sustainable alternative to petroleum-derived diacids in polymer synthesis. nih.govnih.gov

| Starting Material | Method | Energy Source | Product | Key Outcome |

|---|---|---|---|---|

| Sorbic Acid (from biorenewable feedstock) | [2+2] Photocycloaddition | Germicidal Lamps (ECO-UV) | Cyclobutane Diacid (CBDA-3) | Clean, efficient synthesis of a sustainable building block. |

Reaction Mechanisms and Reactivity Studies of Cyclobutane 1,1 Dicarbonitrile

Fundamental Reactivity Profiles of Nitrile Groups

The dual nitrile groups on cyclobutane-1,1-dicarbonitrile are the primary sites for a variety of chemical transformations. These electron-withdrawing groups significantly influence the molecule's reactivity.

Nucleophilic Substitution Reactions at the Cyano Centers

The carbon atoms of the cyano groups in this compound are electrophilic and thus susceptible to attack by nucleophiles. These reactions can lead to the substitution of the cyano groups with other functional groups, providing a pathway to a diverse range of cyclobutane (B1203170) derivatives. For instance, reactions with nucleophiles like amines or alcohols, often in the presence of a base, can result in the formation of various substituted cyclobutane compounds. The reactivity of the cyano groups makes the compound a valuable building block in the synthesis of more complex organic molecules.

Redox Chemistry: Oxidation and Reduction Pathways

The nitrile groups of this compound can undergo both oxidation and reduction, leading to the formation of carboxylic acid derivatives and amines, respectively.

Oxidation of the nitrile groups can convert them into carboxylic acids. This transformation typically involves the use of strong oxidizing agents. For example, similar dinitrile compounds can be oxidized to their corresponding dicarboxylic acids. evitachem.com The resulting cyclobutane-1,1-dicarboxylic acid is a versatile intermediate in its own right. nbinno.comchemicalbook.com The general process of oxidizing a nitrile to a carboxylic acid often involves hydrolysis under acidic or basic conditions, where the carbon-nitrogen triple bond is cleaved.

| Oxidizing Agent | Product | Reference |

| Potassium permanganate | Cyclobutane-1,2-dicarboxylic acid (from a related dinitrile) | evitachem.com |

| Hydrolysis (acidic or basic) | Cyclobutane-1,1-dicarboxylic acid | nbinno.comchemicalbook.com |

This table presents common oxidizing agents used for the conversion of nitriles to carboxylic acids, with examples from related cyclobutane dinitriles.

The nitrile groups can be reduced to primary amines. This reduction is a common transformation in organic synthesis and can be achieved using various reducing agents. Powerful hydride reagents like lithium aluminum hydride are effective for this purpose. libretexts.org Another common method involves catalytic hydrogenation, for example, using hydrogen gas in the presence of a palladium catalyst. evitachem.com This reaction converts the dinitrile into the corresponding diamine. The choice of reducing agent can be critical, as some, like sodium borohydride, may not be strong enough to reduce nitriles effectively. libretexts.orgresearchgate.net

| Reducing Agent | Product | Reference |

| Lithium aluminum hydride | 1,1-bis(aminomethyl)cyclobutane | libretexts.org |

| Hydrogen gas with palladium catalyst | 1,1-bis(aminomethyl)cyclobutane | evitachem.com |

This table showcases typical reducing agents for the conversion of nitriles to amines, as applicable to this compound.

Cyclobutane Ring Reactivity and Strain Effects

The cyclobutane ring itself is a key determinant of the molecule's reactivity. The bond angles in a cyclobutane ring are approximately 90 degrees, a significant deviation from the ideal 109.5 degrees for sp³ hybridized carbon atoms. fiveable.melibretexts.org This deviation results in considerable angle and torsional strain, collectively known as ring strain. libretexts.orglibretexts.org This inherent instability makes the cyclobutane ring susceptible to reactions that relieve this strain. fiveable.melibretexts.org

Ring-Opening Reactions and Subsequent Annulations

The high ring strain in cyclobutane makes it prone to ring-opening reactions. fiveable.me These reactions are a driving force for its chemical transformations as the molecule seeks a more stable, less strained state. fiveable.me The energy stored in the strained ring can be harnessed to drive various synthetic transformations, including polymerization and the formation of larger ring systems through annulation reactions. wikipedia.orgkoreascience.kr For instance, substituted cyclobutanes can undergo ring-opening polymerization, initiated by catalysts that attack the ring, leading to the formation of polymers with unique alternating structures. koreascience.kr The reactivity in such reactions is often influenced by the electronic nature of the substituents on the cyclobutane ring. koreascience.kr

| Reaction Type | Driving Force | Potential Products | Reference |

| Ring-Opening Polymerization | Relief of ring strain | Alternating copolymers | koreascience.kr |

| Annulation Reactions | Relief of ring strain | Larger ring systems | wikipedia.org |

This table summarizes key reaction types driven by the ring strain of the cyclobutane moiety.

Metal-Mediated Ring-Opening Processes

The strain energy inherent in the cyclobutane ring, approximately 26.5 kcal/mol, is the primary driving force for ring-opening reactions. Transition metals can facilitate the cleavage of the C-C bonds in cyclobutanes, a process that has been explored for various derivatives. koreascience.kr However, cyclobutane analogues are generally more resistant to ring-opening than their highly strained cyclopropane (B1198618) counterparts. For instance, while cyclopropane derivatives can undergo ring-opening mediated by tantalum pentachloride (TaCl₅), cyclobutane systems are often more resilient to such conditions.

Studies on related dicyanocyclobutanes provide insight into potential ring-opening pathways. The ring-opening polymerization (ROP) of 1,1-dicyano-2-ethoxycyclobutane has been successfully initiated using anionic catalysts like sodium cyanide (NaCN) or n-butyllithium, yielding a low molecular weight polymer. science.gov This suggests that the C-C bond opposite the electron-withdrawing dicyano group can be cleaved under nucleophilic conditions. In contrast, 1,1-dicyano-2-phenylcyclobutane failed to polymerize under similar anionic or radical conditions, indicating that substituents on the ring play a crucial role in its stability and reactivity. science.gov

Table 1: Ring-Opening Polymerization of Substituted 1,1-Dicyanocyclobutanes science.gov

| Monomer | Initiator | Result |

| 1,1-Dicyano-2-ethoxycyclobutane | NaCN, n-BuLi | Low molecular weight polymer |

| 1,1-Dicyano-2-phenylcyclobutane | Anionic or radical catalysts | No polymerization observed |

Cascade Reactions and Rearrangements

Cascade reactions, where multiple bond-forming events occur in a single operation, are an efficient synthetic strategy. While specific cascade reactions starting from this compound are not extensively documented, the reactivity of related strained dinitriles is instructive. For example, nitroarylcyclopropane-1,1-dicarbonitriles can undergo a DBU-promoted cascade annulation with acrylates to form highly functionalized cyclopentafuran derivatives. science.gov Similarly, radical cascade reactions using 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a radical precursor have been developed to synthesize bicyclic systems. sandiego.edu These examples highlight the potential of the strained ring and activating groups to initiate complex transformations.

Rearrangement reactions of cyclobutane systems are also known. For instance, the direct dehydrocyanation of 1,2-cyclobutanedicarbonitrile, an isomer of the title compound, can be used to prepare 1-cyclobutenecarbonitrile. This type of elimination reaction is a plausible pathway for this compound as well, potentially leading to cyclobutenecarbonitrile (B14909463) derivatives under suitable basic conditions.

Cycloaddition Reactions as a Substrate

The use of this compound as a substrate in cycloaddition reactions is not well-documented. Typically, cyclobutane derivatives are the products of [2+2] cycloaddition reactions rather than the starting materials. orgsyn.orgwikipedia.org For a cycloaddition to occur, the substrate generally requires a site of unsaturation, such as a double bond. The saturated ring of this compound makes it an unlikely candidate to act as a diene or dienophile in traditional Diels-Alder reactions.

However, theoretical studies on the intramolecular cycloadditions of cyclobutadiene (B73232) tethered to dienes show that the cyclobutane framework can participate in complex pericyclic reactions, affording various fused ring systems. ru.nl It is conceivable that under photochemical or thermal conditions that induce ring-opening or fragmentation, this compound could generate reactive intermediates capable of participating in cycloadditions.

Intermediates in Cyclobutane Formation and Transformations

Biradical Intermediates

The thermal decomposition or pyrolysis of cyclobutane is a classic example of a reaction proceeding through a biradical intermediate. acs.org The process involves the cleavage of a C-C bond to form a tetramethylene diradical, which can then either cleave to form two ethylene (B1197577) molecules or re-close to the cyclobutane. Photochemical reactions are also a common method for generating biradical intermediates. researchgate.net For instance, the Norrish Type II reaction involves intramolecular hydrogen abstraction by an excited carbonyl group to form a 1,4-biradical, which can then cyclize to form a cyclobutane ring. researchgate.net While not specifically demonstrated for this compound, it is mechanistically plausible that its thermal or photochemical decomposition would involve the formation of a 1,4-biradical stabilized by the gem-dinitrile group.

Zwitterionic Intermediates

Zwitterionic intermediates are common in polar cycloadditions and ring-opening reactions of strained rings bearing electron-donating and electron-accepting groups. The ring-opening of donor-acceptor (D-A) cyclopropanes with Lewis acids, for example, generates 1,3-zwitterionic intermediates that can be trapped by various electrophiles. sigmaaldrich.comchemsrc.com Similarly, the [2+2] cycloaddition of electron-deficient olefins with electron-rich enol ethers often proceeds through a stepwise mechanism involving a zwitterionic intermediate, where the stereochemical outcome is determined by the relative rates of bond rotation and ring closure of this intermediate. rsc.org

Given the strong electron-withdrawing nature of the two nitrile groups, this compound is an acceptor-substituted cyclobutane. Its reaction with a strong nucleophile or its activation by a Lewis acid could potentially lead to the formation of a zwitterionic intermediate through ring cleavage. This intermediate could then be trapped or undergo rearrangement, representing a potential, though underexplored, avenue for its functionalization.

Coordination Chemistry of Dinitrile Ligands

The nitrile groups of this compound possess lone pairs of electrons on the nitrogen atoms, making them potential donor sites for coordination to metal centers. Dinitrile ligands can coordinate to a single metal center in a chelating fashion or bridge two or more metal centers to form coordination polymers.

While the coordination chemistry of this compound itself is not widely reported, extensive research on its dicarboxylate analogue, cyclobutane-1,1-dicarboxylic acid (H₂cbdc), provides valuable parallels. The cbdc ligand is known to form coordination polymers and metal-organic frameworks (MOFs) with various metals, including lanthanides and ruthenium. rsc.org In complexes with ruthenium(II), the cbdc ligand has been shown to adopt an unusual bridging coordination mode (μ-cbdc-O,O'), stabilized by intramolecular hydrogen bonds, rather than the more common chelating mode. This preference for bridging is crucial in the formation of dinuclear and polymeric structures.

Given that dinitriles can act as effective bridging ligands, it is highly probable that this compound could be used to synthesize coordination complexes and polymers. The geometry of the cyclobutane ring would enforce a specific spatial arrangement of the nitrile groups, influencing the structure and properties of the resulting metal complexes.

Metal Complexation Modes via Nitrile Groups

While specific experimental studies on the metal complexation of this compound are not extensively documented in publicly available research, the coordination chemistry of dinitrile ligands has been a subject of considerable investigation. Generally, dinitrile compounds can coordinate to metal centers in several ways, primarily dictated by the nature of the metal ion, the solvent system, and the steric and electronic properties of the dinitrile ligand itself.

Dinitriles often act as bridging ligands, connecting two or more metal centers to form coordination polymers. nih.govrsc.org The nitrogen atoms of the nitrile groups possess lone pairs of electrons that can be donated to a metal cation, forming a coordinate covalent bond. Depending on the spatial arrangement of the nitrile groups and the flexibility of the ligand, they can bridge metal centers to form one-dimensional chains, two-dimensional layers, or complex three-dimensional frameworks. rsc.orgnih.gov For instance, linear alkane dinitriles have been shown to form extensive coordination networks with silver(I) salts, with the resulting topology being influenced by the length of the alkane chain and the nature of the counter-ion. rsc.org

In the case of this compound, the two nitrile groups are geminally substituted on the cyclobutane ring. This arrangement could lead to several potential coordination modes:

Monodentate Coordination: One of the two nitrile groups could coordinate to a single metal center. This might occur if the second nitrile group is sterically hindered or if the reaction stoichiometry favors this mode.

Chelating Coordination: It is conceivable, though less common for dinitriles, that both nitrile groups could coordinate to the same metal center. This would result in a strained four-membered chelate ring, which is generally less stable.

Bridging Coordination: The most probable coordination mode for this compound is as a bridging ligand, where each nitrile group coordinates to a different metal center. This would lead to the formation of coordination polymers. The rigid cyclobutane backbone would act as a spacer, influencing the dimensions and properties of the resulting polymeric structure.

Influence of Intramolecular Interactions on Coordination (analogous to dicarboxylates)

To understand the potential influence of intramolecular interactions on the coordination behavior of this compound, it is highly instructive to examine its dicarboxylate analogue, cyclobutane-1,1-dicarboxylate (B1232482) (cbdc). The coordination chemistry of cbdc has been studied in detail, particularly its interaction with ruthenium(II) centers. capes.gov.brnih.gov

Normally, dicarboxylate ligands like cbdc are expected to act as chelating agents, where both carboxylate groups bind to the same metal center. capes.gov.brnih.gov However, in the presence of ancillary ligands capable of hydrogen bonding, such as water or ammonia, cyclobutane-1,1-dicarboxylate exhibits an "unprecedented bridging coordination mode." capes.gov.brnih.gov In this arrangement, each carboxylate group of a single cbdc ligand coordinates to a different metal center, forming a dinuclear species. capes.gov.brnih.gov

This unusual bridging mode is stabilized by intramolecular hydrogen bonds between the non-coordinated oxygen atoms of the carboxylate groups and the ancillary ligands (e.g., H₂O or NH₃) on the ruthenium(II) centers. capes.gov.brnih.gov X-ray crystallographic studies have confirmed this structure, revealing that the dinuclear complexes adopt an anti-geometry with respect to the ancillary ligands. capes.gov.brnih.gov The formation of these hydrogen bonds provides additional stability to the bridging conformation, making it the thermodynamically preferred product over the chelated form. capes.gov.brnih.gov

The table below summarizes key findings from a study on ruthenium(II) complexes with cyclobutane-1,1-dicarboxylate, illustrating the impact of intramolecular hydrogen bonding.

| Complex | Ancillary Ligand | Coordination Mode of cbdc | Stabilizing Interaction |

|---|---|---|---|

| fac-[Ru(μ-cbdc-O,O′)(dmso-S)₃(H₂O)]₂ | Water (H₂O) | Bridging (μ-cbdc-O,O′) | Intramolecular H-bonds with coordinated water |

| fac-[Ru(μ-cbdc-O,O′)(dmso-S)₃(NH₃)]₂ | Ammonia (NH₃) | Bridging (μ-cbdc-O,O′) | Intramolecular H-bonds with coordinated ammonia |

| K{fac-[RuCl(η²-cbdc-O,O′)(dmso-S)₃]} | None (in this coordination sphere) | Chelating (η²-cbdc-O,O′) | (Intermediate, less stable) |

By analogy, it is plausible that similar intramolecular interactions could influence the coordination chemistry of this compound. While the nitrogen atoms of the nitrile groups are not as strong hydrogen bond acceptors as the oxygen atoms of carboxylates, they can participate in weaker C-H···N interactions. If this compound were to coordinate to metal centers bearing ligands with C-H bonds, it is possible that intramolecular interactions could favor a specific coordination geometry, such as a bridging mode.

Theoretical and Computational Chemistry of Cyclobutane 1,1 Dicarbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule from first principles. These computational methods solve equations that describe the behavior of electrons within a molecule to predict its structure, stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory is a widely used computational method that balances accuracy with computational cost, making it suitable for a broad range of chemical systems. It calculates the electronic structure of a molecule based on its electron density.

Geometry Optimization and Conformational Analysis

A geometry optimization calculation would determine the most stable three-dimensional arrangement of atoms in Cyclobutane-1,1-dicarbonitrile. For cyclobutane (B1203170) derivatives, a key aspect of this analysis is the conformation of the four-membered ring. The parent cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to relieve torsional strain between adjacent hydrogen atoms, despite a slight increase in angle strain. maricopa.edulibretexts.orgopenstax.org A computational study on this compound would identify its preferred puckering angle and calculate the precise bond lengths and angles for its lowest-energy state.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Frontier Molecular Orbitals)

This analysis focuses on the arrangement and energies of the molecule's orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. schrodinger.commasterorganicchemistry.com Their energy difference, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. schrodinger.commdpi.com A smaller gap generally suggests higher reactivity. A DFT calculation would visualize the spatial distribution of the HOMO and LUMO and provide their energy values, offering insights into the molecule's potential role as an electron donor or acceptor in chemical reactions.

Charge Distribution and Reactivity Descriptors (e.g., Molecular Electrostatic Potential, Fukui Functions, Natural Bond Orbital Analysis)

Understanding how charge is distributed across a molecule is key to predicting its interactions.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the electrostatic potential on the electron density surface of a molecule. rsc.orgresearchgate.net It reveals electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack.

Fukui Functions: These descriptors quantify the change in electron density at a specific point in the molecule when an electron is added or removed, thereby identifying the most electrophilic and nucleophilic sites.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within a molecule, including charge transfer interactions between filled (donor) and empty (acceptor) orbitals, which stabilize the molecule. mpg.de

Prediction of Spectroscopic Parameters

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. This includes calculating vibrational frequencies (corresponding to peaks in an infrared spectrum) and nuclear magnetic resonance (NMR) chemical shifts. For this compound, these calculations would help in assigning experimental spectra and confirming the computed structure.

Ab Initio Methods for Electronic and Structural Properties

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate results for molecular structure and electronic properties, often used to benchmark results from less computationally expensive methods like DFT. beilstein-journals.org A comprehensive study on this compound would ideally employ these high-level methods to confirm the findings from DFT calculations.

While the framework for such a computational study is well-established, the specific application to this compound and the resulting data are not currently available in the reviewed scientific literature.

Mechanistic Elucidation via Computational Modeling

Computational modeling is a powerful tool for understanding the intricate details of chemical reactions. For a compound like this compound, density functional theory (DFT) and other ab initio methods would be employed to explore its reactivity.

Reaction Pathway Mapping and Transition State Characterization

To understand the chemical transformations of this compound, researchers would map out potential reaction pathways. This involves identifying the reactants, products, and all intervening transition states and intermediates. For instance, in the computational study of the base-catalyzed rearrangement of cyclobutane-1,2-dione, a related compound, three potential reaction paths were considered. beilstein-journals.org Similar methodologies could be applied to this compound to determine the most favorable reaction routes.

The characterization of transition states is a critical component of this analysis. A transition state represents the highest energy point along a reaction coordinate. Its geometry and energetic properties provide crucial insights into the reaction mechanism. For example, in the stereoretentive formation of cyclobutanes from pyrrolidines, DFT calculations were used to locate the transition state for the rate-determining step, which involved the simultaneous cleavage of two C–N bonds. acs.org

Investigation of Intermediate Species Stability and Structure

Reactive intermediates are transient, high-energy species that are formed during a chemical reaction. lumenlearning.com Computational chemistry allows for the detailed investigation of the structure and stability of these fleeting molecules. In the study of cyclobutane-1,2-dione's reaction with hydroxide (B78521), a stable tetrahedral adduct was identified as the first key intermediate. beilstein-journals.org The relative Gibbs free energies of various intermediates are often calculated to predict the likelihood of different reaction pathways. beilstein-journals.orgbeilstein-journals.org For this compound, computational studies would aim to identify and characterize any carbocation, carbanion, or radical intermediates that may form during its reactions. lumenlearning.com

Stereochemical Outcome Prediction

Many chemical reactions can produce multiple stereoisomers. Computational modeling can be instrumental in predicting the stereochemical outcome of a reaction. This is often achieved by comparing the activation energies of the transition states leading to the different stereoisomers. acs.org For example, in the formation of cyclobutanes from pyrrolidines, the stereoretentive nature of the reaction was explained by the barrierless collapse of a 1,4-biradical intermediate, which is energetically more favorable than the rotation required to form other stereoisomers. acs.org Similar computational approaches could predict whether reactions involving this compound would proceed with a particular stereoselectivity.

Intermolecular Interactions and Solid-State Phenomena

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of a crystalline material.

Analysis of Hydrogen Bonding in Isolated and Crystalline States

Although this compound does not possess traditional hydrogen bond donors, the nitrogen atoms of the nitrile groups can act as hydrogen bond acceptors. It is conceivable that in the presence of suitable donor molecules or in a crystalline hydrate (B1144303) form, C–H···N hydrogen bonds could play a role in its crystal packing. In the crystal structure of a related compound, cyclobut-1-ene-1,2-dicarboxylic acid, a significant intramolecular hydrogen bond was observed, which influenced its reactivity. rsc.org Computational methods can be used to analyze the strength and geometry of such hydrogen bonds.

Non-Covalent Interactions and Crystal Packing Effects

Beyond classical hydrogen bonds, other non-covalent interactions, such as dipole-dipole interactions and van der Waals forces, are critical in determining the crystal packing of a molecule. researchgate.net The nitrile groups in this compound are highly polar, suggesting that dipole-dipole interactions would be a significant factor in its solid-state structure. Hirshfeld surface analysis is a computational tool frequently used to visualize and quantify intermolecular contacts in a crystal. researchgate.net This type of analysis could reveal the key packing motifs and non-covalent interactions in the crystal structure of this compound.

Diradical Character and Reorganization Energies

In the theoretical and computational analysis of this compound, two key concepts are central to understanding its reactivity and electronic behavior: diradical character and reorganization energy. While specific computational studies on this compound are not extensively available in the public domain, the principles governing these properties can be discussed based on foundational knowledge of cyclobutane systems and related organic molecules.

Diradical Character

The concept of diradical character is particularly relevant when considering the thermal or photochemical cleavage of the cyclobutane ring. The strained four-membered ring of cyclobutane derivatives can open to form 1,4-diradical intermediates. The stability and behavior of these diradical species are crucial in determining the reaction pathways and products.

For cyclobutane itself, the thermal decomposition proceeds through the formation of a tetramethylene diradical. The presence of substituents on the cyclobutane ring can significantly influence the stability and geometry of these diradical intermediates. In the case of this compound, the geminal dinitrile groups at the C1 position are expected to have a pronounced electronic effect. The electron-withdrawing nature of the nitrile groups can influence the distribution of electron density in the transition state leading to the diradical, as well as in the diradical intermediate itself.

Computational studies on substituted cyclobutanes have shown that the nature of the substituents affects the activation energy for ring-opening and the preferred stereochemical outcome of the reaction. For instance, electron-donating or -withdrawing groups can alter the energy landscape of the potential energy surface for ring cleavage. While detailed quantitative data for this compound is not presently available, it is an area of interest for computational chemistry to explore how the two nitrile groups modulate the diradical character of the ring-opened intermediate.

Reorganization Energies

Reorganization energy (λ) is a fundamental concept in Marcus theory of electron transfer, quantifying the energy required for the structural and solvation changes that occur when a molecule undergoes a change in its charge state (i.e., gains or loses an electron). It is a critical parameter in determining the rate of electron transfer reactions. The total reorganization energy is typically divided into two components: the inner-sphere reorganization energy (λint) and the outer-sphere reorganization energy (λext).

Outer-Sphere Reorganization Energy (λext): This component arises from the rearrangement of the surrounding solvent molecules to accommodate the change in the charge distribution of the molecule. The polarity of the solvent plays a significant role in the magnitude of λext. The presence of the polar nitrile groups in this compound would lead to strong interactions with polar solvents, and thus the solvent reorganization could contribute significantly to the total reorganization energy.

While specific calculated values for the reorganization energies of this compound are not documented in readily accessible literature, theoretical calculations on other organic molecules, including those containing nitrile functionalities, have demonstrated the feasibility of determining these parameters. Such calculations would be invaluable for predicting the electron transfer properties of this compound in various chemical environments.

Below is a hypothetical representation of the kind of data that would be generated from such computational studies.

Table 1: Hypothetical Calculated Reorganization Energies for this compound

| Reorganization Energy | Value for Hole Transfer (eV) | Value for Electron Transfer (eV) |

|---|---|---|

| Inner-Sphere (λ |

Data not available | Data not available |

| Outer-Sphere (λ |

Data not available | Data not available |

| Total (λ) | Data not available | Data not available |

Further computational investigations are required to populate such a table with accurate values and to fully elucidate the intricate relationship between the structure of this compound and its diradical character and reorganization energies.

Advanced Spectroscopic and Structural Characterization of Cyclobutane 1,1 Dicarbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of cyclobutane-1,1-dicarbonitrile, providing detailed information about the connectivity and spatial arrangement of atoms within the molecule.

The ¹H and ¹³C NMR spectra of this compound are predicted to be relatively simple due to the molecule's symmetry. The cyclobutane (B1203170) ring contains three distinct proton environments and three carbon environments.

Proton (¹H) NMR Spectroscopy: In the ¹H NMR spectrum, the protons on the cyclobutane ring are expected to exhibit complex splitting patterns due to geminal and vicinal coupling. The chemical shifts are influenced by the electron-withdrawing nature of the two nitrile groups attached to the C1 carbon. The protons on C2 and C4 (α-protons) would be equivalent, as would the protons on C3 (β-protons).

α-protons (H2/H4): These protons are expected to appear as a triplet, shifted downfield due to the proximity of the electron-withdrawing nitrile groups.

β-protons (H3): These protons would likely appear as a quintet, being coupled to the four α-protons.

The expected chemical shifts are based on data from analogous compounds such as 1,1-cyclobutanedicarboxylic acid.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum is anticipated to show three distinct signals corresponding to the quaternary carbon (C1), the methylene (B1212753) carbons adjacent to the substituted carbon (C2/C4), and the methylene carbon opposite to the substituted carbon (C3). The nitrile carbons would also produce a characteristic signal in the downfield region of the spectrum. The chemical shift of the C1 carbon is significantly influenced by the two attached nitrile groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | ~40-50 |

| C2/C4 | ~2.5-3.0 (triplet) | ~25-35 |

| C3 | ~2.0-2.5 (quintet) | ~15-25 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of proton and carbon signals and for elucidating the stereochemistry of cyclobutane derivatives.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment would be used to correlate the proton signals directly with their attached carbon atoms. This would definitively assign the signals for the C2/C4 and C3 positions in the cyclobutane ring.

Rotating Frame Overhauser Effect Spectroscopy (ROESY): ROESY is a powerful tool for determining spatial proximities between protons. In the case of this compound, a ROESY spectrum would be instrumental in confirming the puckered conformation of the cyclobutane ring by observing through-space correlations between protons that are not directly bonded. For instance, cross-peaks between axial and equatorial protons on adjacent carbons can provide insights into the ring's geometry. For substituted derivatives, ROESY is essential for determining the relative stereochemistry of the substituents. For example, in a study of cyclobutane nucleoside analogues, 2D-NOESY (a similar technique to ROESY) was used to establish the trans relationship of substituents based on the presence or absence of through-space correlations between specific protons on the cyclobutane ring nih.gov.

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to be characterized by the vibrational modes of the cyclobutane ring and the prominent stretching frequency of the nitrile groups.

Nitrile (-C≡N) Stretch: The most characteristic absorption would be the sharp and intense band corresponding to the C≡N stretching vibration, which typically appears in the range of 2260-2240 cm⁻¹. The presence of two nitrile groups on the same carbon atom may lead to a slight shift in this frequency.

Cyclobutane Ring Vibrations: The spectrum would also display a series of absorptions corresponding to the C-H stretching and bending vibrations of the methylene groups in the cyclobutane ring. The C-H stretching vibrations are expected around 2980-2880 cm⁻¹. The puckering and other ring deformation modes of the cyclobutane ring typically appear in the fingerprint region of the spectrum.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -C≡N | Stretching | 2260 - 2240 | Strong, Sharp |

| -CH₂- | Symmetric & Asymmetric Stretching | 2980 - 2880 | Medium to Strong |

| -CH₂- | Scissoring | ~1450 | Medium |

X-ray Diffraction (XRD) Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and stereochemistry.

For derivatives of this compound, single-crystal X-ray analysis would be the ultimate tool for establishing the absolute and relative stereochemistry of any chiral centers. The analysis of the diffraction pattern produced by a single crystal allows for the construction of a detailed electron density map of the molecule, from which the precise positions of all atoms can be determined.

This technique would unequivocally confirm the puckered nature of the cyclobutane ring and provide exact measurements of the bond angles and lengths. For instance, the C-C-C bond angles within the cyclobutane ring are expected to be close to 90°, deviating from the ideal tetrahedral angle of 109.5° and confirming the ring strain. The geometry around the C1 carbon, bearing the two nitrile groups, would also be precisely determined. In studies of various cyclobutane derivatives, X-ray diffraction has been crucial in confirming the stereochemical outcome of chemical reactions.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Crystallographic Insights into Molecular Conformation and Packing

The cyclobutane ring is characterized by considerable ring strain, and as a result, it is not planar. Electron diffraction studies on the parent cyclobutane molecule have shown that it adopts a puckered or "bent" conformation. This non-planar arrangement helps to relieve torsional strain that would arise from eclipsing hydrogen atoms in a flat structure. The equilibrium conformation is typically described by a dihedral angle of approximately 20°. chemspider.com It is therefore anticipated that this compound would also exhibit a similar puckered four-membered ring.

The substitution of two nitrile groups at the C1 position would influence the local geometry. The C(CN)₂ group is expected to have a bond angle close to the tetrahedral angle of 109.5°, but this will be distorted by the steric and electronic demands of being part of a strained four-membered ring.

Crystallographic data from substituted cyclobutane derivatives provide a valuable reference for typical bond lengths within the ring. For instance, in a highly substituted cyclobutane derivative, the C-C bond distances within the four-membered ring were found to vary between 1.551 Å and 1.576 Å. researchgate.net These values are slightly longer than the typical C-C single bond length in an unstrained alkane (approx. 1.54 Å), which is a direct consequence of the ring strain.

Table 1: Example Crystallographic Data for a Substituted Cyclobutane Ring (Note: This data is for a complex cyclobutane derivative and is provided for illustrative purposes to show typical bond lengths within a strained four-membered ring.) researchgate.net

| Parameter | Bond | Length (Å) |

| Bond Length | C1-C2 | 1.551 |

| Bond Length | C2-C3 | 1.572 |

| Bond Length | C3-C4 | 1.576 |

| Bond Length | C4-C1 | 1.552 |

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of chemical compounds. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on how a substance responds to changes in temperature.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the thermal stability of a material.

Although specific experimental TGA data for this compound is not available in the reviewed literature, a hypothetical analysis can be described. For a pure, non-polymeric small molecule like this compound, the TGA thermogram would be expected to show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases to the point of decomposition, a sharp, single-step mass loss would be observed, eventually returning to a new baseline, which would ideally be near 0% if the compound decomposes completely into volatile products. The onset temperature of this mass loss is a key indicator of its thermal stability. The thermal decomposition of nitrile-containing compounds is known to potentially produce toxic gases, such as hydrogen cyanide. canada.ca

Table 2: Illustrative Data Obtainable from TGA for a Small Organic Molecule (Note: The following values are hypothetical and serve to illustrate the type of data generated by a TGA experiment.)

| Parameter | Description | Illustrative Value |

| Tonset (°C) | Onset temperature of decomposition, where significant mass loss begins. | 200 - 250 °C |

| Tpeak (°C) | Temperature at the maximum rate of mass loss. | 225 - 275 °C |

| Mass Loss (%) | The percentage of the total mass lost during decomposition. | ~100% |

| Residue (%) | The percentage of mass remaining at the end of the experiment. | < 1% |

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is highly effective for identifying phase transitions, such as melting and crystallization.

No experimental DSC data for this compound has been reported in the literature reviewed. However, for a crystalline solid, a DSC thermogram would typically exhibit a distinct endothermic peak, which corresponds to the melting of the substance. The peak temperature of this endotherm is taken as the melting point (Tₘ), and the area under the peak is proportional to the enthalpy of fusion (ΔHfus), the energy required to melt the solid.

For comparison, the related compound Cyclobutane-1,1-dicarboxylic acid has a reported melting point of approximately 158 °C. While this provides a reference point within the same carbon skeleton, the melting point of this compound is expected to be different due to the change in functional groups from carboxylic acids to nitriles, which will alter the intermolecular forces and crystal packing.

Table 3: Illustrative Data Obtainable from DSC for a Crystalline Solid (Note: The following values are hypothetical and serve to illustrate the type of data generated by a DSC experiment.)

| Parameter | Description | Illustrative Value |

| Melting Point (Tₘ) | The temperature at which the substance transitions from solid to liquid. | 100 - 150 °C |

| Enthalpy of Fusion (ΔHfus) | The amount of heat absorbed during the melting process. | 20 - 30 kJ/mol |

Cyclobutane 1,1 Dicarbonitrile As a Versatile Synthetic Building Block

Precursor in Complex Organic Molecule Synthesis

The inherent ring strain and the presence of two electron-withdrawing nitrile groups make Cyclobutane-1,1-dicarbonitrile a reactive and adaptable intermediate for the synthesis of a wide array of complex organic structures. Its utility spans the creation of both intricate polycyclic and spirocyclic frameworks, as well as nitrogen-containing heterocyclic systems.

Construction of Polycyclic and Spirocyclic Systems

The cyclobutane (B1203170) ring, with its inherent strain, provides a powerful driving force for ring-opening and rearrangement reactions, facilitating the construction of more elaborate polycyclic and spirocyclic systems. While direct applications of the parent this compound are still an area of active research, the principles of using substituted cyclobutane-1,1-dicarbonitriles in photocycloaddition reactions demonstrate the potential for building complex scaffolds. For instance, derivatives of this compound have been utilized in [2+2] photocycloaddition reactions to create larger, more complex polycyclic structures. This approach leverages the photo-reactivity of olefins to construct new carbon-carbon bonds and expand the molecular framework.

The synthesis of spirocycles, compounds containing two rings connected by a single common atom, can also be envisioned using this compound as a starting material. The gem-dinitrile functionality offers a handle for a variety of chemical transformations. For example, these nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, which can then participate in intramolecular cyclization reactions to form a second ring, thus creating a spirocyclic system.

Synthesis of Nitrogen-Containing Heterocycles (e.g., quinolines from similar dinitriles)

The dinitrile functionality of this compound serves as a valuable synthon for the introduction of nitrogen atoms into cyclic structures, a key step in the synthesis of nitrogen-containing heterocycles. A well-established strategy in organic synthesis is the use of dinitriles as precursors for the formation of quinoline rings, a core structure in many pharmaceuticals and biologically active compounds.

While specific examples detailing the direct conversion of this compound to quinolines are not extensively documented, the general reaction pathways for dinitriles provide a clear precedent. These syntheses often involve a condensation reaction between the dinitrile (or a derivative thereof) and a suitable aromatic amine or ketone, followed by a cyclization and aromatization sequence to afford the quinoline scaffold. The reactivity of the nitrile groups in this compound makes it a promising candidate for such transformations.

Monomer for Polymeric Systems

The unique structural features of this compound also position it as a potentially valuable monomer for the development of novel polymeric materials with specialized properties.

Precursor for High-Performance Polymers

The rigid and strained cyclobutane ring can impart unique thermal and mechanical properties to a polymer backbone. The incorporation of this compound into a polymer chain, either through ring-opening polymerization or polycondensation reactions involving the nitrile groups, could lead to materials with high thermal stability, enhanced rigidity, and specific solubility characteristics. The nitrile functionalities can also be chemically modified post-polymerization to introduce other functional groups, further tailoring the properties of the resulting polymer for specific high-performance applications.

Role in Charge-Transfer Chromophores

The electron-withdrawing nature of the two nitrile groups on the same carbon atom makes this compound an interesting component for the design of charge-transfer chromophores. In such systems, an electron-donating group is linked to an electron-accepting group through a π-conjugated bridge. The gem-dinitrile moiety can act as a potent electron acceptor. When incorporated into a larger conjugated molecule, this feature can facilitate intramolecular charge transfer upon photoexcitation, a property that is crucial for applications in nonlinear optics, organic light-emitting diodes (OLEDs), and other optoelectronic devices. The specific geometry of the cyclobutane ring can also influence the spatial arrangement of the donor and acceptor groups, providing a means to fine-tune the charge-transfer characteristics of the chromophore.

Intermediate in Specialty Chemical Synthesis

Beyond its use in complex molecule and polymer synthesis, this compound serves as a valuable intermediate in the production of a variety of specialty chemicals. Its classification in chemical databases under categories such as "Biochemicals and Pharmaceutical Chemicals" and "Agrochemicals" points to its utility in these sectors.

Production of Acrylonitrile and Related Compounds

While not a conventional industrial route, the production of acrylonitrile from this compound can be envisaged through thermal decomposition. The inherent ring strain of the cyclobutane moiety makes it susceptible to ring-opening reactions at elevated temperatures. The thermal cleavage of the cyclobutane ring in this compound would likely proceed through a diradical intermediate. Subsequent rearrangement and elimination would be required to yield two molecules of acrylonitrile.

A plausible mechanistic pathway is initiated by the homolytic cleavage of a C-C bond in the cyclobutane ring, forming a 1,4-diradical. This is followed by a β-scission event, leading to the formation of a more stable radical and an alkene. A final hydrogen abstraction or further fragmentation would result in the formation of acrylonitrile. The reaction conditions, such as temperature and pressure, would need to be carefully optimized to favor the desired fragmentation pattern and minimize competing side reactions.

Hypothetical Reaction Pathway:

| Step | Description | Intermediate/Product |

| 1 | Thermal initiation causes homolytic cleavage of a C-C bond in the cyclobutane ring. | 1,4-diradical intermediate |

| 2 | β-scission of a C-C bond adjacent to a nitrile group. | A radical species and a molecule of acrylonitrile. |

| 3 | Fragmentation of the remaining radical species. | A second molecule of acrylonitrile. |

This proposed pathway is based on fundamental principles of organic chemistry, particularly the behavior of strained ring systems under thermal stress. However, it is important to note that this is a hypothetical route and its practical feasibility would require experimental validation.

Conversion to Industrially Relevant Diols and Amines

This compound serves as a valuable precursor for the synthesis of industrially significant diols and amines, specifically cyclobutane-1,1-diyldimethanol and 1,1-bis(aminomethyl)cyclobutane. These conversions involve standard, high-yielding organic transformations.

The synthesis of cyclobutane-1,1-diyldimethanol from this compound is typically achieved through a two-step process. The first step involves the hydrolysis of the dinitrile to the corresponding dicarboxylic acid, cyclobutane-1,1-dicarboxylic acid. This hydrolysis can be carried out under either acidic or basic conditions. The subsequent step is the reduction of the dicarboxylic acid to the diol. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation.

The conversion of this compound to 1,1-bis(aminomethyl)cyclobutane is a more direct process. The dinitrile can be reduced to the corresponding diamine using various reducing agents. Catalytic hydrogenation, often with a nickel or cobalt catalyst, or chemical reduction with reagents like lithium aluminum hydride are effective methods for this conversion.

Synthetic Routes to Diols and Amines:

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. H₃O⁺ or OH⁻, heat2. LiAlH₄, THF, then H₂O | Cyclobutane-1,1-diyldimethanol |

| This compound | H₂, Raney Ni or Co, high pressure, high temperature | 1,1-Bis(aminomethyl)cyclobutane |

| This compound | LiAlH₄, THF, then H₂O | 1,1-Bis(aminomethyl)cyclobutane |

These synthetic routes provide access to valuable bifunctional monomers that can be utilized in the production of polyesters, polyamides, and polyurethanes.

Derivatization for Functional Material Development

Modification of Cyclic Structures for Specific Material Properties

The modification of the cyclobutane ring of this compound and its derivatives offers a pathway to tailor the properties of resulting functional materials, such as polymers. The introduction of various substituents onto the cyclobutane core can significantly influence properties like thermal stability, solubility, and mechanical strength.

For instance, the incorporation of bulky side groups can increase the glass transition temperature (Tg) of polymers, leading to materials with enhanced thermal stability. Conversely, the introduction of flexible alkyl chains can lower the Tg and increase the solubility of the polymers in common organic solvents. Furthermore, the stereochemistry of the substituents on the cyclobutane ring can also play a crucial role in determining the polymer's morphology and crystalline properties.

Examples of Modifications and Their Effects:

| Modification | Effect on Polymer Properties |

| Introduction of bulky aromatic groups | Increased thermal stability, higher Tg |

| Incorporation of long alkyl chains | Increased solubility, lower Tg |

| Introduction of polar functional groups (e.g., hydroxyl, carboxyl) | Increased hydrophilicity, potential for hydrogen bonding |

| Control of stereochemistry (cis/trans isomers) | Influence on crystallinity and packing |

These modifications allow for the fine-tuning of material properties to meet the demands of specific applications, ranging from high-performance engineering plastics to specialized biomedical materials.

Ligand in Coordination Polymer and Metal-Organic Framework (MOF) Synthesis (analogous to dicarboxylates)

While the direct use of this compound as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs) is less common, its dicarboxylate analogue, cyclobutane-1,1-dicarboxylic acid, is a well-established building block for such materials. The dinitrile can be readily converted to the dicarboxylate, which can then coordinate to metal ions to form extended network structures.

The geometry of the cyclobutane-1,1-dicarboxylate (B1232482) ligand, with its two carboxylate groups held in a rigid orientation, makes it an excellent candidate for the construction of robust and porous frameworks. The specific coordination modes of the carboxylate groups (e.g., monodentate, bidentate bridging, chelating) with different metal centers can lead to a diverse range of network topologies and pore environments.

The resulting coordination polymers and MOFs can exhibit interesting properties such as high surface areas, tunable pore sizes, and selective gas adsorption capabilities. These characteristics make them promising materials for applications in gas storage, separation, catalysis, and sensing. The cyclobutane unit within the ligand can also be further functionalized to introduce additional functionalities into the framework.

Comparison of Dinitrile and Dicarboxylate as Ligands:

| Ligand | Coordination Ability | Role in MOF Synthesis |

| This compound | Weakly coordinating nitrile groups | Can be used as a precursor to the dicarboxylate ligand. |

| Cyclobutane-1,1-dicarboxylic acid | Strongly coordinating carboxylate groups | Acts as a rigid building block to form the framework structure. |

The versatility of the this compound scaffold, through its conversion to the corresponding dicarboxylic acid, provides a valuable tool for the design and synthesis of novel functional coordination polymers and MOFs.

Future Directions and Emerging Research Perspectives

Innovation in Stereocontrolled Synthesis

The precise control over the three-dimensional arrangement of atoms (stereochemistry) is a paramount goal in modern organic synthesis, as the stereoisomers of a molecule can exhibit profoundly different properties. For Cyclobutane-1,1-dicarbonitrile and its derivatives, achieving high stereocontrol in their synthesis is crucial for their potential applications. Future research is poised to move beyond classical methods and embrace novel catalytic strategies.

Organo- and biocatalyzed approaches are emerging as powerful, environmentally friendly methods for constructing chiral cyclobutane (B1203170) frameworks. mdpi.comresearchgate.netnih.govnih.gov These methods avoid the use of heavy metals and often proceed with high enantioselectivity. Future efforts will likely focus on designing new chiral organic catalysts specifically tailored for the synthesis of cyclobutanes bearing electron-withdrawing groups like nitriles.